5-Phenylisoxazole-3-carbaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

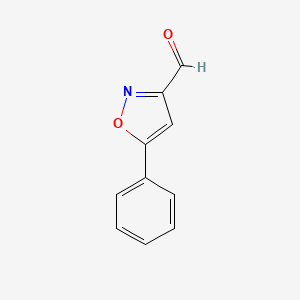

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenyl-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHAQXZGSWFBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428295 | |

| Record name | 5-phenylisoxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59985-82-9 | |

| Record name | 5-phenylisoxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenylisoxazole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 5-Phenylisoxazole-3-carbaldehyde: Core Properties and Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 5-phenylisoxazole-3-carbaldehyde (CAS No. 59985-82-9), a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. We will delve into its structural and spectroscopic identity, key physical properties, and the causality behind its chemical behavior. This document is structured to serve as a practical reference, offering not only curated data but also field-proven insights into its handling, characterization, and application. Methodologies for its analysis are detailed, providing a self-validating framework for researchers.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system is a privileged scaffold in drug discovery, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. This compound emerges as a particularly versatile building block within this class.[1] Its unique arrangement—a phenyl group at the 5-position conferring lipophilicity and an aldehyde at the 3-position serving as a reactive handle for synthetic diversification—makes it an essential intermediate in the synthesis of novel bioactive molecules.[1] Researchers have successfully utilized this compound to design potential anti-inflammatory, antimicrobial, and analgesic agents.[1] This guide aims to consolidate the core physicochemical data of this compound, providing a foundational resource for its effective application in research and development.

Chemical Identity and Structural Properties

The unambiguous identification of a chemical entity is the bedrock of reproducible science. This compound is a white crystalline powder under standard conditions.[1]

| Identifier | Value | Source |

| CAS Number | 59985-82-9 | |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| Synonyms | 5-phenyl-1,2-oxazole-3-carbaldehyde | [2] |

| InChI Key | QRHAQXZGSWFBOK-UHFFFAOYSA-N | |

| Canonical SMILES | O=Cc1cc(on1)-c2ccccc2 |

The structure features a planar isoxazole ring, which influences its crystal packing and intermolecular interactions. The aldehyde group's reactivity is modulated by the electron-withdrawing nature of the heterocyclic ring to which it is attached.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

The following table summarizes the key physicochemical properties. These values are critical for predicting the compound's behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Significance & Commentary | Source |

| Physical State | White crystalline powder/solid | Facilitates handling, weighing, and storage. | [1] |

| Melting Point | 58-62 °C | A narrow melting range is indicative of high purity. This value is crucial for reaction temperature control and for identifying the compound. | [2] |

| Boiling Point | 361.5 °C at 760 mmHg | High boiling point suggests low volatility under standard lab conditions. | [2] |

| Flash Point | 172.4 °C | Important for safety assessment, indicating the temperature at which it can ignite. | [2] |

| Solubility | No data available | Scientist's Note: Based on its structure (aromatic rings, polar aldehyde), it is predicted to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Acetone, with limited solubility in water. This must be experimentally verified. | |

| Storage | Store at 0-8°C | Recommended for maintaining long-term stability and preventing degradation of the aldehyde functional group. | [1] |

Spectroscopic Data

Spectroscopic analysis provides an empirical "fingerprint" of the molecule. While comprehensive spectral data from a single, unified source is not publicly available, typical chemical shifts and absorption frequencies can be predicted based on the structure. Key expected spectral features are available from specialized databases.[3]

-

¹H NMR: Protons on the phenyl ring are expected in the aromatic region (δ 7.0-8.5 ppm). The isoxazole proton will appear as a singlet, likely deshielded by the adjacent oxygen and nitrogen atoms. The aldehyde proton is the most downfield, typically appearing as a singlet around δ 9.5-10.5 ppm.

-

¹³C NMR: Aromatic carbons will resonate in the δ 120-140 ppm range. The carbonyl carbon of the aldehyde will be significantly downfield (>180 ppm). Carbons of the isoxazole ring will have distinct shifts determined by their heteroatomic environment.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the C=O stretch of the aldehyde. C=N and C=C stretching vibrations from the isoxazole and phenyl rings will appear in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight (173.17) would be expected. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and cleavage of the isoxazole ring.

Experimental Protocol: Purity Assessment by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds. The choice of a reversed-phase (RP) column is logical for a molecule with significant non-polar character like this compound. The mobile phase, a mixture of acetonitrile and water, is selected to ensure adequate retention and sharp, symmetrical peak shapes. UV detection is ideal due to the presence of chromophores (phenyl and isoxazole rings).

Self-Validating System: This protocol includes a system suitability check to ensure the chromatographic system is performing correctly before sample analysis, thus validating the results.

Step-by-Step Methodology

-

Preparation of Mobile Phase:

-

Prepare Mobile Phase A: HPLC-grade Water.

-

Prepare Mobile Phase B: HPLC-grade Acetonitrile.

-

Degas both solvents for 15 minutes using sonication or vacuum filtration.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.

-

Column Temperature: 25 °C.

-

Gradient:

-

0-1 min: 50% B

-

1-10 min: 50% to 95% B

-

10-12 min: 95% B

-

12-13 min: 95% to 50% B

-

13-15 min: 50% B (re-equilibration)

-

-

-

System Suitability:

-

Perform five replicate injections of the sample solution.

-

The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

-

-

Analysis:

-

Inject the sample.

-

Integrate the peak areas of all detected peaks.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Caption: Workflow for HPLC purity assessment of this compound.

Safety, Handling, and Reactivity

Safety Profile

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also a potential skin and respiratory sensitizer.

-

Hazard Codes: H302, H315, H317, H319, H334, H335

-

Signal Word: Danger

-

Personal Protective Equipment (PPE): Use of a dust mask (N95), safety glasses or face shield, and chemical-resistant gloves is mandatory.

Reactivity Insights

The aldehyde functional group is the primary center of reactivity. It readily undergoes nucleophilic addition reactions, condensations (e.g., with amines or active methylene compounds), and can be oxidized to the corresponding carboxylic acid or reduced to an alcohol.[1] This reactivity is the cornerstone of its utility as a synthetic intermediate.[1] The isoxazole ring itself is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions.

Conclusion

This compound is a high-value chemical intermediate with a well-defined physicochemical profile. Its crystalline nature, thermal stability, and, most importantly, the versatile reactivity of its aldehyde group make it a foundational component for the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical development. This guide has provided the essential data and procedural knowledge required for its confident and effective use in a research setting. Adherence to the outlined safety protocols is paramount for its handling.

References

An In-Depth Technical Guide to 5-Phenylisoxazole-3-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylisoxazole-3-carbaldehyde is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a phenyl-substituted isoxazole core with a reactive aldehyde functionality, makes it a valuable precursor for the synthesis of a diverse array of complex molecules with promising biological activities.[2] The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug design, known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive compounds.[3][4] This guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, chemical reactivity, and its burgeoning role in the development of novel therapeutic agents.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective utilization in research and development. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 59985-82-9 | |

| Molecular Formula | C₁₀H₇NO₂ | |

| Molecular Weight | 173.17 g/mol | |

| Appearance | Solid | |

| Melting Point | 58-62 °C | |

| InChI | 1S/C10H7NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-7H | |

| SMILES | O=Cc1cc(on1)-c2ccccc2 |

Synthesis of this compound

The construction of the this compound scaffold can be achieved through several synthetic strategies. A common and effective approach involves a [3+2] cycloaddition reaction to form the isoxazole ring, followed by oxidation of a precursor alcohol to the desired aldehyde.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway, starting from readily available starting materials. This approach is based on established methods for isoxazole synthesis.[5][6]

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative example based on analogous syntheses reported in the literature.[5][7] Researchers should adapt and optimize the conditions based on their specific laboratory settings and safety protocols.

Step 1: Synthesis of Benzaldehyde Oxime

-

To a solution of benzaldehyde (1 equivalent) in pyridine, add hydroxylamine hydrochloride (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzaldehyde oxime.

Step 2: Synthesis of (5-Phenylisoxazol-3-yl)methanol

-

Dissolve benzaldehyde oxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Slowly add an aqueous solution of sodium hypochlorite (NaOCl) to the reaction mixture at 0 °C. The in situ generation of the nitrile oxide from the oxime is the critical step for the subsequent cycloaddition.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess oxidant.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain (5-phenylisoxazol-3-yl)methanol.

Step 3: Oxidation to this compound

-

Dissolve (5-phenylisoxazol-3-yl)methanol (1 equivalent) in a suitable solvent like dichloromethane.

-

Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for 2-6 hours until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound as a solid.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the aldehyde functional group, which readily undergoes a variety of transformations, making it a valuable intermediate in organic synthesis.

Reactions of the Aldehyde Group

The aldehyde moiety is an excellent electrophile and can react with a wide range of nucleophiles. This reactivity is central to its utility in building molecular complexity.

Caption: Key reactions of the aldehyde group in this compound.

-

Condensation Reactions: The aldehyde readily condenses with amines and their derivatives. For instance, reaction with semicarbazide hydrochloride yields the corresponding semicarbazone, a class of compounds that has been investigated for its diverse biological activities.[8]

-

Reductive Amination: Treatment with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride provides access to a variety of substituted amines.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the stereoselective synthesis of alkenes, extending the carbon chain and introducing further functionality.

-

Nucleophilic Addition: Grignard reagents and organolithium compounds add to the carbonyl carbon to form secondary alcohols, which can be further functionalized.

Applications in Drug Discovery and Medicinal Chemistry

The 5-phenylisoxazole scaffold is a key component in a number of biologically active molecules. The aldehyde at the 3-position serves as a convenient handle for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Enzyme Inhibition

Derivatives of this compound have shown promise as inhibitors of various enzymes implicated in disease.

-

Xanthine Oxidase Inhibitors: The corresponding carboxylic acid, 5-phenylisoxazole-3-carboxylic acid, and its derivatives have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme involved in gout and hyperuricemia.[9] The aldehyde can be readily oxidized to this carboxylic acid.

-

Cyclooxygenase (COX) Inhibitors: Isoxazole-containing compounds have been investigated as selective COX-2 inhibitors for the treatment of inflammation and pain.[2][10] The aldehyde can be converted to various amides and other functional groups to modulate inhibitory potency and selectivity.

-

α-Amylase and α-Glucosidase Inhibitors: Phenylisoxazole hybrids have been synthesized and shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting potential applications in the management of type 2 diabetes.[11]

Antimicrobial and Anticancer Agents

The isoxazole nucleus is present in several approved antibacterial drugs.[3] The versatility of the aldehyde group in this compound allows for the synthesis of libraries of compounds for screening against various microbial and cancer cell lines.[1][12]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classifications: It is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), may cause an allergic skin reaction (Skin Sensitization 1), causes serious eye irritation (Eye Irritation 2), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitization 1).

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn. In cases where dust may be generated, a dust mask or respirator is recommended.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust and contact with skin and eyes.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward synthesis and the reactivity of its aldehyde group provide a powerful platform for the development of novel molecules with significant potential in drug discovery and materials science. As research into isoxazole-based compounds continues to expand, the importance of this key intermediate is set to grow, offering exciting opportunities for the creation of next-generation therapeutics and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpca.org [ijpca.org]

- 5. biolmolchem.com [biolmolchem.com]

- 6. sciarena.com [sciarena.com]

- 7. 3-(2-FLUORO-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Phenylisoxazole-3-carbaldehyde

Introduction

5-Phenylisoxazole-3-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Its unique bifunctional structure, featuring a reactive aldehyde group and a stable phenylisoxazole core, makes it a valuable synthon for the construction of more complex molecular architectures. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, ensuring that downstream biological or material property data is valid. This guide provides an in-depth analysis of the core spectroscopic data—NMR, IR, and Mass Spectrometry—used to characterize this compound, framed from the perspective of experimental design and data interpretation. The molecular formula for this compound is C₁₀H₇NO₂, with a molecular weight of 173.17 g/mol .[1][2]

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is critical for unambiguous assignment of spectroscopic signals. The following diagram illustrates the standard numbering for this compound, which will be used throughout this guide.

Caption: Structure and numbering of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard solvent that dissolves a wide range of organic compounds and has a well-defined residual solvent peak (δ ~7.26 ppm) for referencing.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Spectral Width: Set to a range of -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds. Rationale: A sufficient delay ensures complete relaxation of protons, leading to accurate integration.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual CDCl₃ peak at δ 7.26 ppm.

Data Interpretation and Analysis

The ¹H NMR spectrum is characterized by three distinct regions: the highly deshielded aldehyde proton, the aromatic protons of the phenyl ring, and the lone proton on the isoxazole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 10.15 | Singlet (s) | 1H | H (aldehyde, -CHO) | The strong electron-withdrawing effect of the carbonyl oxygen and the isoxazole ring deshields this proton significantly, shifting it far downfield. |

| 7.85 - 7.95 | Multiplet (m) | 2H | H (ortho-protons of phenyl ring) | These protons are closest to the isoxazole ring and experience its anisotropic and electron-withdrawing effects, shifting them downfield relative to other phenyl protons. |

| 7.50 - 7.60 | Multiplet (m) | 3H | H (meta- & para-protons of phenyl ring) | These protons are further from the isoxazole ring and their signals overlap, forming a complex multiplet in the typical aromatic region. |

| 7.01 | Singlet (s) | 1H | H-4 (isoxazole ring) | This proton is on the electron-rich heterocyclic ring and appears as a sharp singlet due to the absence of adjacent protons for coupling. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly more concentrated sample (~20-30 mg) may be beneficial to reduce acquisition time.

-

Instrument Setup: 400 MHz spectrometer (observed at ~100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon.

-

Spectral Width: Set to a range of 0 to 200 ppm.

-

Number of Scans: 512-1024 scans. Rationale: The low natural abundance of ¹³C necessitates a larger number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process similarly to ¹H NMR, referencing to the CDCl₃ triplet at δ 77.16 ppm.

Data Interpretation and Analysis

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185.0 | C (aldehyde, -CHO) | The carbonyl carbon is highly deshielded and appears at the lowest field. |

| ~171.5 | C-5 (isoxazole) | This carbon is attached to the phenyl group and the ring oxygen, placing it significantly downfield. |

| ~161.0 | C-3 (isoxazole) | Attached to the aldehyde group and the ring nitrogen, this carbon is also strongly deshielded. |

| ~131.5 | C (para-carbon of phenyl) | Aromatic carbon chemical shifts are influenced by substituents; this represents a typical value for a substituted benzene ring. |

| ~129.5 | C (ortho/meta-carbons of phenyl) | The signals for the remaining ortho and meta carbons often overlap. |

| ~127.0 | C (ipso-carbon of phenyl) | The carbon directly attached to the isoxazole ring. |

| ~110.0 | C-4 (isoxazole) | This carbon, bonded to a proton, is the most shielded of the isoxazole ring carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a rapid and effective method for confirming their presence.

Experimental Protocol: IR Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a standard FT-IR spectrometer.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample and collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added.

-

Data Processing: The background is automatically subtracted from the sample spectrum.

Data Interpretation and Analysis

The IR spectrum provides clear evidence for the key functional groups.

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3100 | Medium-Weak | Aromatic C-H | Stretch |

| ~2820 & ~2720 | Weak | Aldehyde C-H (Fermi doublet) | Stretch. The presence of two peaks is highly characteristic of an aldehyde C-H bond.[3] |

| ~1700 | Strong | Aldehyde C=O | Stretch. Conjugation with the isoxazole ring shifts this to a slightly lower wavenumber than a simple aliphatic aldehyde.[3] |

| ~1610 | Medium | Aromatic C=C | Stretch |

| ~1580 | Medium | Isoxazole C=N | Stretch |

| ~1450 | Medium | Isoxazole Ring | Ring stretching modes |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule, offering definitive structural confirmation.

Experimental Protocol: MS Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique that typically yields the protonated molecular ion with minimal fragmentation.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is chosen to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Identify the base peak and the molecular ion peak.

Data Interpretation and Analysis

The primary goal is to identify the molecular ion peak, which confirms the molecular weight.

-

Molecular Ion: The expected exact mass for C₁₀H₇NO₂ is 173.0477. In ESI-MS, the most prominent peak will be the protonated molecule, [M+H]⁺, at m/z ≈ 174.05 . The observation of this peak confirms the molecular formula.

-

Fragmentation: While ESI is a soft technique, some fragmentation can occur. A plausible fragmentation pathway involves the loss of the aldehyde group (-CHO, 29 Da), which would result in a fragment ion at m/z ≈ 145 .

Caption: Plausible fragmentation of the molecular ion.

Integrated Spectroscopic Workflow

The characterization of a novel compound is not a linear process but an integrated workflow where each technique provides complementary information to build a complete and validated structural picture.

References

Introduction: The Significance of 5-Phenylisoxazole-3-carbaldehyde

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Phenylisoxazole-3-carbaldehyde

This compound is a pivotal heterocyclic building block in modern organic and medicinal chemistry. The isoxazole core, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, is a privileged scaffold found in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin.[1] The presence of both a reactive aldehyde group at the 3-position and a stable phenyl group at the 5-position makes this molecule a versatile intermediate for the synthesis of more complex molecular architectures.[2]

Its utility spans from the development of novel pharmaceuticals, particularly as a precursor for anti-inflammatory, analgesic, and antimicrobial agents, to applications in materials science for creating dyes and advanced polymers.[2] This guide provides a comprehensive overview of the principal synthetic routes to this compound and the analytical techniques required for its unambiguous characterization, aimed at researchers and professionals in chemical synthesis and drug development.

Part 1: Strategic Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The two most prominent and scientifically robust strategies involve the direct formylation of a pre-formed isoxazole ring and the selective oxidation of a methylisoxazole precursor.

Strategy A: Vilsmeier-Haack Formylation of 5-Phenylisoxazole

The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[3][4] The causality behind this strategy is the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5] The electron-rich nature of the isoxazole ring facilitates electrophilic substitution, leading to the desired aldehyde.

The reaction proceeds via two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion. This step is crucial as it creates the active species for the subsequent formylation.[5]

-

Electrophilic Aromatic Substitution: The 5-phenylisoxazole attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final this compound.[4][5]

This method is often favored for its high yields and directness, proceeding from a readily accessible precursor.

Strategy B: Benzylic Oxidation of 3-Methyl-5-phenylisoxazole

An alternative and equally powerful strategy involves the selective oxidation of the methyl group of 3-methyl-5-phenylisoxazole. This approach leverages the activated nature of the "benzylic-like" C-H bonds of the methyl group attached to the isoxazole ring.

A common and effective reagent for this transformation is selenium dioxide (SeO₂), the cornerstone of the Riley oxidation.[6] The mechanism involves an initial ene reaction with SeO₂, followed by a[7][8]-sigmatropic rearrangement and subsequent hydrolysis to furnish the aldehyde.[6] This method is highly regioselective for the oxidation of activated methyl groups to aldehydes. Other modern oxidation protocols using reagents like o-iodoxybenzoic acid (IBX) or catalytic systems with environmentally benign oxidants like H₂O₂ can also be employed.[9]

The primary advantage of this route is its functional group tolerance and the different set of starting materials required, providing synthetic flexibility.

Caption: Primary synthetic routes to this compound.

Part 2: Detailed Experimental Protocol (Vilsmeier-Haack Route)

This protocol describes the synthesis of this compound from 5-phenylisoxazole using the Vilsmeier-Haack reaction. The procedure is a self-validating system, incorporating purification and characterization checkpoints.

Materials and Reagents:

-

5-Phenylisoxazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-phenylisoxazole (1 equivalent) in anhydrous DMF (5-10 volumes). Cool the solution to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation & Reaction: Add phosphorus oxychloride (POCl₃) (1.1 - 1.5 equivalents) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of the Vilsmeier reagent is exothermic.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃). This step hydrolyzes the intermediate iminium salt and neutralizes excess acid. Stir vigorously for 1 hour.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed to obtain the pure this compound as a solid.

Part 3: Comprehensive Characterization

Unambiguous identification and purity assessment of the synthesized this compound are critical. A combination of spectroscopic and physical methods provides a complete analytical profile.

Caption: Logical workflow for the analytical characterization of the title compound.

Expected Analytical Data

The following table summarizes the expected characterization data for pure this compound.

| Property / Technique | Expected Value / Observation | Rationale |

| Molecular Formula | C₁₀H₇NO₂[10][11] | Based on atomic composition. |

| Molecular Weight | 173.17 g/mol [10][11] | Sum of atomic masses. |

| Appearance | Solid[10] | Physical state at room temperature. |

| Melting Point (mp) | 58-62 °C[10] | A sharp melting point indicates high purity. |

| ¹H NMR | δ ~10.1 ppm (s, 1H, -CHO) δ ~7.9-7.5 ppm (m, 5H, Ar-H) δ ~7.0 ppm (s, 1H, isoxazole-H) | Characteristic chemical shifts for aldehyde, aromatic, and isoxazole protons.[12][13] |

| ¹³C NMR | δ ~185 ppm (C=O, aldehyde) δ ~170-160 ppm (isoxazole C) δ ~135-125 ppm (aromatic C) δ ~100 ppm (isoxazole C-H) | Distinct regions for carbonyl, aromatic, and heterocyclic carbons.[12] |

| IR Spectroscopy (cm⁻¹) | ~2830, ~2720 (C-H stretch, aldehyde) ~1710-1690 (C=O stretch, aldehyde)[14] ~1610 (C=N stretch, isoxazole) ~3100 (Ar C-H stretch) | Confirms the presence of the aldehyde and isoxazole functional groups. |

| Mass Spectrometry (MS) | [M+H]⁺ at m/z 174.05[11] | Corresponds to the protonated molecular ion, confirming the molecular weight. |

Conclusion

This compound is a valuable synthetic intermediate whose preparation is well-established through robust chemical methodologies like the Vilsmeier-Haack reaction and selective benzylic oxidation. The successful synthesis relies on careful execution of the chosen protocol, diligent monitoring, and proper purification. The identity and purity of the final product must be rigorously confirmed through a combination of spectroscopic and physical characterization techniques. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently synthesize and characterize this important chemical entity for its diverse applications in science and industry.

References

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. chemimpex.com [chemimpex.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Riley oxidation - Wikipedia [en.wikipedia.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]

- 10. 5-フェニルイソオキサゾール-3-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. PubChemLite - 5-phenylisoxazole-3-carboxaldehyde (C10H7NO2) [pubchemlite.lcsb.uni.lu]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide on the Biological Activity of Isoxazole-Containing Compounds

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[1][2] Its significance stems from a unique combination of physicochemical properties. The isoxazole nucleus is electronically versatile, capable of participating in various non-covalent interactions like hydrogen bonding and π–π stacking with biological targets.[3][4] Furthermore, the weak N-O bond, while stable enough for structural integrity, offers a potential site for metabolic cleavage or synthetic manipulation, making it a useful intermediate for creating complex bioactive molecules.[5][6] This versatility has led to the incorporation of the isoxazole moiety into a wide array of FDA-approved drugs and clinical candidates, spanning multiple therapeutic areas.[4][5]

Overview of Synthetic Strategies

The construction of the isoxazole ring is a well-established field, with several robust synthetic routes available to medicinal chemists. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A common and versatile approach begins with the Claisen-Schmidt condensation to form a chalcone (an α,β-unsaturated ketone), which then undergoes cyclization with hydroxylamine hydrochloride to yield the final isoxazole derivative.[1][7] Another powerful method is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, which allows for regioselective synthesis.[8][9] More recent advances include transition metal-catalyzed methodologies that offer improved efficiency and access to more complex and diverse derivatives.[2][10][11]

Key Biological Activities and Mechanisms of Action

The isoxazole scaffold is a component of molecules exhibiting a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][10][12]

Anti-inflammatory Activity

Isoxazole derivatives are prominent in the development of anti-inflammatory agents.[13] Their mechanism often involves the targeted inhibition of key enzymes in the inflammatory cascade.

A prime example is Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][14] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[14] The isoxazole ring is a critical pharmacophore for this class of inhibitors. By selectively targeting COX-2 over its constitutively expressed isoform, COX-1, these drugs aim to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.[14]

This protocol is a gold-standard model for evaluating the acute anti-inflammatory activity of novel compounds. Its self-validating nature comes from the inclusion of positive and negative controls, allowing for a direct comparison of efficacy.

Causality: Carrageenan injection induces a localized, acute, and well-characterized inflammatory response, making it a reliable trigger to test a compound's ability to suppress edema formation.[9][15]

Methodology:

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

-

Grouping: Animals are randomly divided into groups (n=6):

-

Group I (Negative Control): Vehicle (e.g., 1% CMC solution).

-

Group II (Positive Control): Standard drug (e.g., Diclofenac Sodium, 10 mg/kg, p.o.).[7]

-

Group III-V (Test Groups): Isoxazole derivative at different doses (e.g., 10, 20, 50 mg/kg, p.o.).

-

-

Compound Administration: The vehicle, standard, or test compound is administered orally.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[15]

-

Measurement of Paw Volume: Paw volume is measured immediately after injection (0 hr) and at subsequent time points (e.g., 1, 2, 3, and 4 hr) using a plethysmometer.[7]

-

Data Analysis: The percentage inhibition of edema is calculated for each group using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] * 100

-

Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

-

Anticancer Activity

The isoxazole moiety is a versatile scaffold for the development of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.[16][17]

Isoxazole derivatives exert their anticancer effects through multiple pathways:[17][18]

-

Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that stabilizes numerous oncoproteins. Isoxazole-based compounds have been developed as potent Hsp90 inhibitors, leading to the degradation of client proteins and subsequent tumor growth inhibition.[19]

-

Tubulin Polymerization Inhibition: Microtubules are essential for cell division. Some isoxazole derivatives interfere with tubulin dynamics, leading to mitotic arrest and apoptosis.[19]

-

Kinase Inhibition: Many isoxazole compounds act as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell signaling, proliferation, and survival.[14]

-

Induction of Apoptosis: Ultimately, many of these mechanisms converge on the activation of programmed cell death, or apoptosis, in cancer cells.[17][18]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental tool for screening potential anticancer drugs.

Causality: The assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[10]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the isoxazole derivative (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[10]

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Compound 129 | HeLa (Cervical Cancer) | 0.91 ± 1.03 | [10] |

| Compound 130 | MCF-7 (Breast Cancer) | 4.56 ± 2.32 | [10] |

| Compound 124 | HeLa (Cervical Cancer) | 15.48 ± 0.89 | [10] |

| Compound 26b | LoVo (Colon Cancer) | Comparable to Cisplatin | [20] |

Antimicrobial Activity

Isoxazole-containing compounds form the basis of several important antibacterial drugs and show promise as novel antifungal agents.[1][3]

Commercially available drugs like Sulfamethoxazole, Oxacillin, Cloxacillin, and Flucloxacillin contain an isoxazole ring and are used to treat a variety of bacterial infections.[5][10] The mechanism often involves inhibiting essential bacterial enzymes. For instance, penicillins like Cloxacillin inhibit bacterial cell wall synthesis. The structural features of isoxazole derivatives, including specific substitutions on the phenyl rings, have been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][21] Furthermore, certain isoxazole hybrids have demonstrated potent antifungal activity, in some cases by inducing necrosis and blocking the fungal cell cycle.[22]

This is the standard laboratory method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]

Causality: By serially diluting the compound, this method identifies the precise concentration at which bacteriostatic or fungistatic activity begins, providing a quantitative measure of potency.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: A two-fold serial dilution of the isoxazole compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Several controls are included for validation:

-

Growth Control: Wells containing only broth and inoculum (no compound).

-

Sterility Control: Wells containing only broth (no inoculum).

-

Positive Control: A standard antibiotic (e.g., Ciprofloxacin, Fluconazole).

-

-

Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[24]

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and any appended aryl groups.[1] SAR studies are crucial for optimizing lead compounds to enhance potency and reduce toxicity.

-

Antimicrobial Activity: For antibacterial isoxazoles, studies have shown that the presence of electron-withdrawing groups (e.g., nitro, chloro) at the C-3 phenyl ring and electron-donating groups (e.g., methoxy, dimethylamino) at the C-5 phenyl ring can enhance activity.[1][21]

-

Anticancer Activity: In a series of indole-containing isoxazoles evaluated for sPLA2 inhibitory activity (relevant to inflammation and cancer), compounds with electron-withdrawing groups like -F or -CF3 on the phenyl ring displayed excellent potency.[9]

Future Perspectives and Emerging Trends

The utility of the isoxazole scaffold in drug discovery continues to evolve. Current research is focused on leveraging its unique properties for novel therapeutic strategies.[2][11]

-

Multi-Targeted Therapies: The development of single molecules that can hit multiple targets is a growing trend. The isoxazole core is being used to design hybrids that combine different pharmacophores, such as triazole-isoxazole hybrids, to combat antimicrobial resistance.[25]

-

Chemical Biology: The photochemical liability of the isoxazole N-O bond is being exploited to develop novel photo-crosslinkers for use in chemoproteomics, helping to identify the protein targets of bioactive small molecules.[26]

-

Targeting Novel Pathways: Isoxazole derivatives are being investigated as inhibitors of emerging cancer targets like PARP (Poly (ADP-ribose) polymerase), which is involved in DNA damage repair.[27]

Conclusion

The isoxazole ring is a remarkably versatile and enduring scaffold in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have cemented its role in a multitude of therapeutic agents. The broad spectrum of biological activities—from anti-inflammatory and anticancer to antimicrobial and neuroprotective effects—is driven by the ability of isoxazole derivatives to interact with a diverse range of biological targets. As researchers continue to explore novel synthetic modifications and probe new mechanisms of action, isoxazole-containing compounds are poised to remain at the forefront of drug discovery, offering innovative solutions to pressing medical needs.[2][11]

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. eijst.org.uk [eijst.org.uk]

- 8. ijcrt.org [ijcrt.org]

- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. espublisher.com [espublisher.com]

- 17. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 20. mdpi.com [mdpi.com]

- 21. ijpca.org [ijpca.org]

- 22. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review | MDPI [mdpi.com]

- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 5-Phenylisoxazole-3-carbaldehyde: A Technical Guide to its Applications in Medicinal Chemistry

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity to form diverse non-covalent interactions have established it as a "privileged scaffold." This distinction is reserved for molecular frameworks that can provide ligands for more than one biological target, underscoring their versatility. Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them highly attractive candidates in the quest for novel therapeutics.[2]

At the heart of many of these promising derivatives lies 5-phenylisoxazole-3-carbaldehyde, a versatile synthetic intermediate.[3] Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures and the exploration of diverse chemical spaces. This technical guide provides an in-depth exploration of the synthesis, reactivity, and, most importantly, the potential applications of this compound in the development of next-generation therapeutic agents. We will delve into specific examples, detailing the synthesis of bioactive molecules, their mechanisms of action, and the quantitative data that underscore their potential, providing researchers and drug development professionals with a comprehensive overview of this potent chemical entity.

Core Synthesis and Chemical Properties

The strategic importance of this compound necessitates a reliable and efficient synthetic methodology. While various methods exist for the synthesis of the isoxazole ring, a common and effective approach involves a 1,3-dipolar cycloaddition reaction, followed by oxidation.[4][5]

Synthesis of the Core Scaffold: A Step-by-Step Protocol

This protocol outlines a two-step process to synthesize this compound, starting from commercially available reagents.

Step 1: Synthesis of (5-phenylisoxazol-3-yl)methanol via 1,3-Dipolar Cycloaddition

-

Generation of the Nitrile Oxide: Benzaldehyde oxime is treated with a mild oxidizing agent, such as sodium hypochlorite, in a suitable solvent to generate the corresponding nitrile oxide in situ. This reactive intermediate is the key component for the cycloaddition.

-

Cycloaddition Reaction: The freshly generated nitrile oxide is reacted with propargyl alcohol. The [3+2] cycloaddition proceeds to form the (5-phenylisoxazol-3-yl)methanol.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography to yield pure (5-phenylisoxazol-3-yl)methanol.

Step 2: Oxidation to this compound

-

Reaction Setup: (5-Phenylisoxazol-3-yl)methanol (1.0 eq) is dissolved in a suitable solvent such as benzene.

-

Addition of Reagents: An aqueous solution of sodium bicarbonate is added, followed by 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) (0.1 eq) and iodine (2.0 eq) dissolved in ethanol.[6]

-

Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with a solution of sodium thiosulfate. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The resulting crude product is purified by column chromatography to afford this compound.[6]

Application 1: Combating Tuberculosis - The Rise of Isonicotinylhydrazone Derivatives

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of multidrug-resistant strains. This has fueled the search for novel antitubercular agents with alternative mechanisms of action. The this compound scaffold has proven to be a valuable starting point for the development of potent antitubercular compounds.

Synthesis of 5-(4'-methoxyphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone

A key class of derivatives synthesized from this compound are the isonicotinylhydrazones. These compounds are prepared through a straightforward condensation reaction.

Experimental Protocol:

-

Reactant Preparation: 5-(4'-methoxyphenyl)isoxazole-3-carbaldehyde (1.0 eq) is dissolved in ethanol.

-

Condensation: Isonicotinylhydrazide (isoniazid) (1.1 eq) is added to the solution, along with a catalytic amount of acetic acid.

-

Reaction: The mixture is refluxed for 4-6 hours, with the reaction progress monitored by TLC.

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the final isonicotinylhydrazone product.[2]

Mechanism of Action: Targeting Mycolic Acid Synthesis

While the precise mechanism of these novel isoxazole-based hydrazones is under investigation, their structural similarity to isoniazid suggests a potential to interfere with mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. The primary target of isoniazid is the enoyl-acyl carrier protein reductase (InhA).[4] It is hypothesized that these derivatives, after activation, could also target InhA or other enzymes in the fatty acid synthesis (FAS-II) pathway, disrupting the integrity of the cell wall and leading to bacterial death.

Diagram: Proposed Mechanism of Action for Antitubercular Isoxazole Derivatives

Caption: Proposed mechanism targeting the InhA enzyme in M. tuberculosis.

Quantitative Analysis of Antitubercular Activity

The efficacy of these synthesized derivatives has been evaluated against Mycobacterium tuberculosis H37Rv (a susceptible strain) and a resistant strain. The minimum inhibitory concentration (MIC) is a key metric for assessing antitubercular activity.

| Compound ID | Substituent on Phenyl Ring | MIC (μM) vs. H37Rv (Susceptible) | MIC (μM) vs. TB DM97 (Resistant) |

| 6 | 4'-OCH₃ | 0.34-0.41 | 12.41 |

| 7 | 4'-CH₃ | 0.34-0.41 | 13.06 |

| 8 | 4'-Cl | 0.34-0.41 | - |

| Isoniazid (Standard) | - | 0.91 | >256 |

The data clearly indicates that derivatives of this compound exhibit potent activity against the susceptible strain, with MIC values lower than the standard drug isoniazid. Notably, compounds 6 and 7 retain significant activity against the resistant strain, highlighting their potential to overcome existing drug resistance mechanisms.

Application 2: A New Frontier in Cancer Therapy - Phenylisoxazole-Based HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their overexpression is implicated in the development and progression of many cancers, making them a prime target for therapeutic intervention. Phenylisoxazole derivatives have emerged as a promising class of HDAC inhibitors.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

HDAC inhibitors exert their anticancer effects through a multi-pronged approach. By inhibiting HDACs, these compounds lead to the hyperacetylation of histone proteins, which alters chromatin structure and reactivates the expression of tumor suppressor genes. Furthermore, HDAC inhibitors can induce the acetylation of non-histone proteins, including key regulators of cell cycle progression and apoptosis. This can lead to cell cycle arrest, typically at the G1 or G2/M phase, and the induction of programmed cell death (apoptosis) in cancer cells.

Diagram: Signaling Pathway of HDAC Inhibition in Cancer Cells

Caption: HDAC inhibition leads to cell cycle arrest and apoptosis.

Synthesis of a Phenylisoxazole-Based HDAC Inhibitor

While not directly starting from the carbaldehyde, a closely related derivative, 5-cyclopropyl-3-phenylisoxazole-4-carboxylic acid, serves as a key intermediate in the synthesis of potent HDAC inhibitors. The aldehyde can be readily oxidized to the corresponding carboxylic acid, making this a highly relevant synthetic pathway.

Experimental Protocol (Multi-step Synthesis):

-

Amide Coupling: 5-cyclopropyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) is activated with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Addition of Linker: A suitable amine-containing linker is added to the activated carboxylic acid to form an amide bond.

-

Hydroxamic Acid Formation: The terminal ester of the linker is then treated with hydroxylamine to generate the final hydroxamic acid, which is the zinc-binding group crucial for HDAC inhibition.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of these phenylisoxazole-based HDAC inhibitors has been evaluated against various cancer cell lines.

| Compound ID | IC₅₀ (μM) vs. PC3 (Prostate Cancer) | IC₅₀ (μM) vs. WPMY-1 (Normal Prostate) |

| 10 | 9.18 | > 40 |

| 17 | 5.82 | > 40 |

These results demonstrate that the synthesized phenylisoxazole derivatives exhibit potent anti-proliferative activity against the PC3 prostate cancer cell line, with IC₅₀ values in the low micromolar range. Importantly, these compounds show high selectivity, with significantly less toxicity towards the normal prostate cell line WPMY-1.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its accessible synthesis and the reactivity of its aldehyde group provide a gateway to a vast array of structurally diverse derivatives. As demonstrated, this scaffold has been successfully employed in the development of potent antitubercular and anticancer agents. The isonicotinylhydrazone derivatives show promise in overcoming isoniazid resistance in tuberculosis, while the HDAC inhibitors exhibit potent and selective anticancer activity.

The future of drug discovery with this scaffold is bright. Further exploration of its derivatives as kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds is warranted. The unique electronic and structural features of the 5-phenylisoxazole core, combined with the synthetic flexibility of the 3-carbaldehyde handle, ensure that it will remain a significant contributor to the development of novel and effective therapies for a wide range of diseases.

References

- 1. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition | Semantic Scholar [semanticscholar.org]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. 3-(2-FLUORO-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

A Guide to 5-Phenylisoxazole-3-carbaldehyde: A Versatile Heterocyclic Building Block in Modern Synthesis

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties, metabolic stability, and ability to engage in various biological interactions. Within this class, 5-phenylisoxazole-3-carbaldehyde emerges as a particularly valuable and versatile building block. Its structure, featuring a stable aromatic core, a modifiable phenyl group at the 5-position, and a highly reactive aldehyde function at the 3-position, provides a powerful platform for molecular diversification. This technical guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity in key synthetic transformations and its application in the development of complex, high-value molecules.

Core Characteristics and Physicochemical Properties

This compound is a solid at room temperature, characterized by the empirical formula C₁₀H₇NO₂.[1] The strategic placement of the aldehyde group makes it an excellent electrophile, primed for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. The phenyl group at the 5-position not only contributes to the molecule's overall stability but also offers a site for further functionalization to modulate physicochemical and pharmacological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| CAS Number | 59985-82-9 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 58-62 °C | [1] |

| SMILES String | [H]C(=O)c1cc(on1)-c2ccccc2 | [1] |

| InChI Key | QRHAQXZGSWFBOK-UHFFFAOYSA-N | [1] |

Synthesis of the Isoxazole Scaffold

The construction of the 5-phenylisoxazole core is most efficiently achieved through 1,3-dipolar cycloaddition reactions.[2] This powerful method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). For the synthesis of the title compound, phenylacetylene serves as the ideal dipolarophile. The requisite nitrile oxide can be generated in situ from an appropriate precursor, such as an aldoxime, through oxidation. Subsequent functional group manipulation of the resulting isoxazole provides the target aldehyde.

Key Transformations: The Aldehyde as a Synthetic Linchpin

The synthetic utility of this compound stems from the reactivity of its aldehyde group. This functionality serves as an electrophilic handle for constructing a diverse range of molecular architectures.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[3][4] It allows for the predictable formation of a carbon-carbon double bond at the position of the carbonyl oxygen. For this compound, this transformation is key to elongating the carbon chain at the 3-position, introducing vinyl linkages that are themselves versatile functional groups.

The reaction proceeds via a phosphonium ylide, which is typically generated in situ from a phosphonium salt and a strong base.[5] The nucleophilic ylide attacks the electrophilic aldehyde carbon, leading to a four-membered oxaphosphetane intermediate. The collapse of this intermediate is driven by the formation of the highly stable triphenylphosphine oxide, yielding the desired alkene.[3][4]

Field-Proven Protocol: Synthesis of 3-(Styryl)-5-phenylisoxazole

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq), dropwise. The formation of the ylide is indicated by the appearance of a deep orange or red color. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to afford the target alkene.

Aldol Condensation for α,β-Unsaturated Systems

The aldol condensation is a powerful C-C bond-forming reaction that joins two carbonyl compounds.[6] When this compound is treated with a ketone or another aldehyde containing α-hydrogens in the presence of a base, it undergoes a crossed aldol condensation.[7] The initial β-hydroxy carbonyl adduct readily undergoes dehydration to yield a conjugated α,β-unsaturated carbonyl system, a common motif in pharmacologically active molecules.

Expert Insight: The choice of base (e.g., NaOH, KOH, LDA) is critical. For simple ketones like acetone, aqueous NaOH is often sufficient.[6] However, for less acidic substrates or to control regioselectivity, stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures are required.

Protocol: Base-Catalyzed Aldol Condensation with Acetone

-

Reaction Setup: To a solution of this compound (1.0 eq) in acetone (which serves as both reactant and solvent), add an aqueous solution of 10% sodium hydroxide (NaOH) dropwise with vigorous stirring at room temperature.

-

Reaction: Stir the mixture for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

-

Work-up: Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the product fully.

-

Purification: Filter the solid product by vacuum filtration, wash thoroughly with cold water to remove excess base, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield the pure α,β-unsaturated ketone.

Reductive Amination for Bioactive Amine Derivatives

Reductive amination is one of the most effective methods for synthesizing amines.[8] This reaction transforms the aldehyde into a diverse array of primary, secondary, or tertiary amines, which are fundamental functional groups in pharmaceuticals. The process involves two key steps: the formation of an imine or iminium ion intermediate via condensation with an amine, followed by its immediate reduction in the same pot.

Causality in Reagent Selection: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred. These reagents are selective for the protonated iminium ion over the starting aldehyde, minimizing the side reaction of aldehyde reduction to the corresponding alcohol. This selectivity is the cornerstone of a successful one-pot reductive amination protocol.

Protocol: Synthesis of a Secondary Amine using Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).

-

Imine Formation: Add acetic acid (catalytic amount, ~5 mol%) to facilitate imine formation. Stir the mixture at room temperature for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.

-

Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The derivatives synthesized from this compound are of significant interest across multiple scientific disciplines.[9] Its isoxazole core is a key pharmacophore in numerous bioactive compounds.

-

Pharmaceutical Development: The scaffold is integral to creating anti-inflammatory, analgesic, and antimicrobial agents.[9][10] For instance, derivatives of the corresponding 5-phenylisoxazole-3-carboxylic acid (obtainable by oxidation of the aldehyde) have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout.[11] Furthermore, the broader class of isoxazole derivatives has shown promising antioxidant and 5-lipoxygenase (5-LOX) inhibitory activities, which are relevant for treating inflammatory conditions.[12][13]

-

Materials Science: The rigid, aromatic nature of the 5-phenylisoxazole core makes it a useful component in the development of advanced materials, including specialized polymers and coatings where its unique chemical structure can enhance material properties.[9]

Conclusion